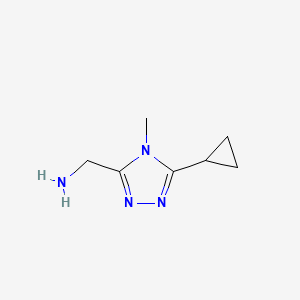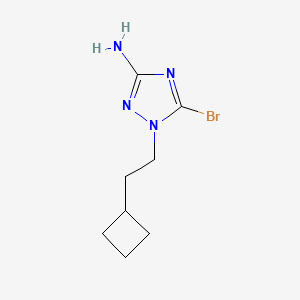
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylethyl group at the 1st position of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclobutylethyl Group: This step involves the alkylation of the triazole ring with a cyclobutylethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, potentially yielding amines or debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or alcohols.
Reduction: Formation of amines or debrominated triazoles.
Substitution: Formation of azido or thiol-substituted triazoles.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based materials and ligands for catalysis.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole derivatives.
Medicine: Medicinal chemistry explores this compound for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and cyclobutylethyl group may enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
1H-1,2,4-Triazole: The parent compound without any substituents.
5-Bromo-1H-1,2,4-triazole: Similar structure but lacks the cyclobutylethyl group.
1-(2-Cyclobutylethyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the cyclobutylethyl group in 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine makes it unique. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H13BrN4 |
|---|---|
分子量 |
245.12 g/mol |
IUPAC 名称 |
5-bromo-1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-4-6-2-1-3-6/h6H,1-5H2,(H2,10,12) |
InChI 键 |
HAKKHEBNUDRVBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CCN2C(=NC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
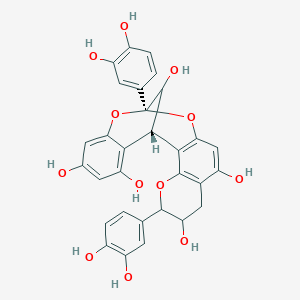
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
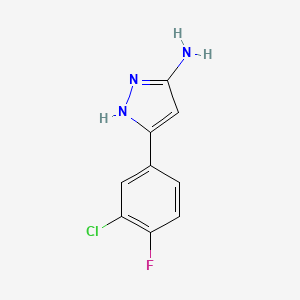

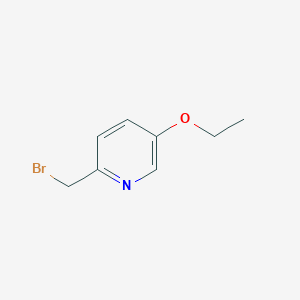
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)

![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
